molecular formula C27H30N3O2.Cl<br>C27H30ClN3O2 B15185453 Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride CAS No. 84074-43-1

Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride

Cat. No.: B15185453
CAS No.: 84074-43-1
M. Wt: 464.0 g/mol
InChI Key: RQZOSTNXIVYGDL-UHFFFAOYSA-N
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Description

Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its quaternary ammonium group, which imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride typically involves multiple steps. One common method includes the reaction of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene with 3-chloropropylbenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core typically yields anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the anthracene core can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromide: Similar structure but with a bromide counterion.

    1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Another quaternary ammonium compound with a similar anthracene core.

Uniqueness

Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is unique due to its specific combination of the anthracene core and the benzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both fluorescence and quaternary ammonium properties are desired .

Properties

CAS No.

84074-43-1

Molecular Formula

C27H30N3O2.Cl
C27H30ClN3O2

Molecular Weight

464.0 g/mol

IUPAC Name

benzyl-dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride

InChI

InChI=1S/C27H29N3O2.ClH/c1-28-22-14-15-23(25-24(22)26(31)20-12-7-8-13-21(20)27(25)32)29-16-9-17-30(2,3)18-19-10-5-4-6-11-19;/h4-8,10-15H,9,16-18H2,1-3H3,(H-,28,29,31,32);1H

InChI Key

RQZOSTNXIVYGDL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-]

Origin of Product

United States

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